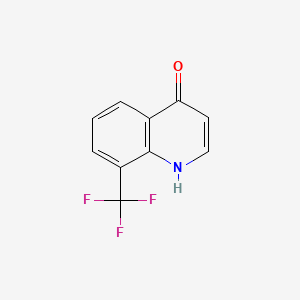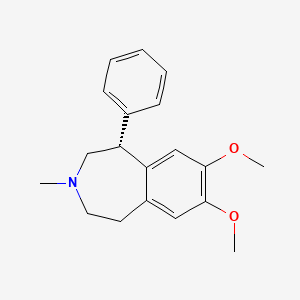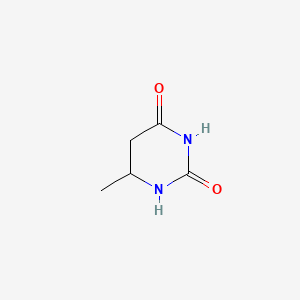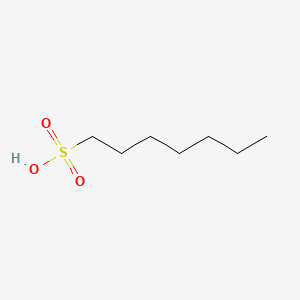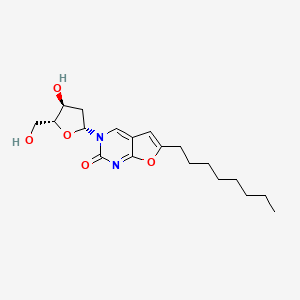
UNII-K647SW1D14
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UNII-K647SW1D14 is a unique chemical compound with various applications in scientific research and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of UNII-K647SW1D14 involves several steps, including the use of specific reagents and reaction conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Hydrothermal synthesis: This method involves the use of high temperatures and pressures to facilitate the reaction between precursor materials.
Sol-gel process: This involves the transition of a system from a liquid “sol” into a solid “gel” phase, often used for producing metal oxides.
Chemical vapor deposition (CVD): A process where gaseous reactants form a solid material on a substrate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors and stringent quality control measures. The process may include:
Batch reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.
Continuous flow reactors: Suitable for large-scale production, offering consistent product quality and higher efficiency.
化学反応の分析
Types of Reactions
UNII-K647SW1D14 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions, such as:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May produce oxides or peroxides.
Reduction: May yield reduced forms of the compound.
Substitution: Can result in various substituted derivatives.
科学的研究の応用
UNII-K647SW1D14 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of advanced materials and chemical products.
作用機序
The mechanism of action of UNII-K647SW1D14 involves its interaction with specific molecular targets and pathways. It may:
Bind to receptors: Interact with cellular receptors to modulate biological processes.
Inhibit enzymes: Block the activity of specific enzymes involved in metabolic pathways.
Activate signaling pathways: Trigger intracellular signaling cascades that lead to various cellular responses.
類似化合物との比較
Similar Compounds
UNII-K647SW1D14 can be compared with other similar compounds, such as:
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer in various applications.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in sensitive applications like toys and medical devices.
Uniqueness
What sets this compound apart from these similar compounds is its unique chemical structure and specific applications in scientific research and industry. Its versatility and effectiveness in various reactions make it a valuable compound for researchers and industrial applications.
特性
CAS番号 |
215668-64-7 |
|---|---|
分子式 |
C19H28N2O5 |
分子量 |
364.4 g/mol |
IUPAC名 |
3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-octylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C19H28N2O5/c1-2-3-4-5-6-7-8-14-9-13-11-21(19(24)20-18(13)25-14)17-10-15(23)16(12-22)26-17/h9,11,15-17,22-23H,2-8,10,12H2,1H3/t15-,16+,17+/m0/s1 |
InChIキー |
WNJULOODRKXPLP-GVDBMIGSSA-N |
SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
異性体SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)[C@H]3C[C@@H]([C@H](O3)CO)O |
正規SMILES |
CCCCCCCCC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
同義語 |
Cf 1368 Cf-1368 Cf1368 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


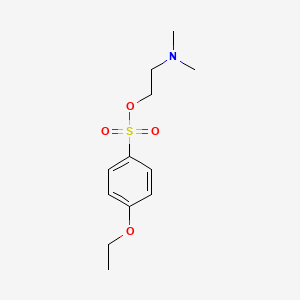

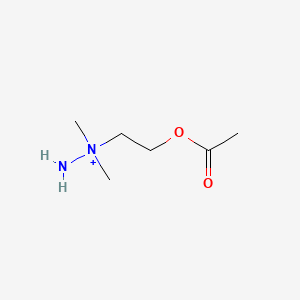
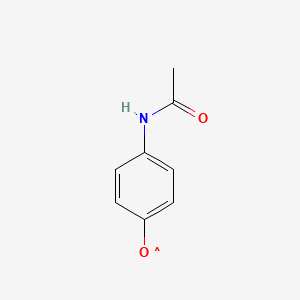
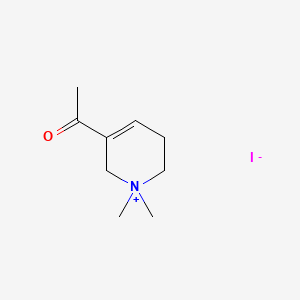
![3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene](/img/structure/B1219507.png)
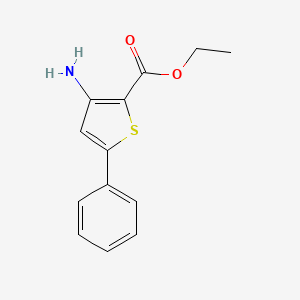
![10-[2-(Dimethylamino)ethylamino]-5-hydroxy-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2(7),3,5,9,11,13(16),14-heptaen-8-one](/img/structure/B1219510.png)

